2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
2-(1H-Indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a phenylpiperazine moiety and an indole-acetamide side chain. The indole group contributes to interactions with biological targets such as serotonin receptors, while the phenylpiperazine moiety enhances solubility and binding affinity to central nervous system (CNS) targets .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O2/c36-24(21-16-29-23-9-5-4-8-20(21)23)27(37)28-10-11-35-26-22(17-32-35)25(30-18-31-26)34-14-12-33(13-15-34)19-6-2-1-3-7-19/h1-9,16-18,29H,10-15H2,(H,28,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIDCYFMQFWTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C(=O)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, some indole derivatives have been found to bind to alarmone synthetases, while others have shown inhibitory activity against α-glucosidase
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, such as competitive inhibition or allosteric modulation. The compound’s interaction with its targets could lead to changes in the targets’ activity, potentially altering various cellular processes.
Biochemical Pathways
Given the potential targets mentioned above, it could be involved in the regulation of protein synthesis and carbohydrate metabolism. The downstream effects of these interactions could include changes in cellular energy levels, gene expression, and other physiological processes.
Biological Activity
The compound 2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action, particularly in the fields of oncology and neurology. This article reviews its biological activities based on recent studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features an indole moiety, a piperazine group, and a pyrazolo[3,4-d]pyrimidine framework, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting tumor cell proliferation.
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | IC50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.067 | HCT116 | Aurora-A kinase inhibition |
| Compound B | 0.30 | HUVEC | VEGF-induced proliferation inhibition |
| Compound C | 0.95 | NCIH460 | Induction of autophagy |
These findings suggest that the incorporation of indole and piperazine derivatives can enhance the anticancer efficacy of the parent compound.
Neuropharmacological Effects
The presence of the piperazine moiety in This compound may also confer neuropharmacological effects. Piperazine derivatives are noted for their activity at serotonin receptors, which are critical in mood regulation and anxiety disorders.
A study highlighted that piperazine-containing compounds can act as antagonists at serotonin receptors, potentially leading to anxiolytic effects. The specific interactions with these receptors could be further elucidated through binding affinity assays.
Study on Antitumor Activity
In a recent study published in Molecules, researchers synthesized a series of pyrazolo derivatives and evaluated their cytotoxicity against various cancer cell lines. One notable finding was that a derivative with structural similarities to This compound displayed significant apoptosis induction in A549 lung cancer cells with an IC50 value of 49.85 μM .
Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their anticancer effects. It was determined that they induce cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting a robust mechanism for tumor suppression.
Comparison with Similar Compounds
Key Observations :
- Pyrazolo[3,4-d]pyrimidine Core : Present in both the target compound and Example 83 (), this scaffold is associated with kinase inhibition and antitumor activity .
- Phenylpiperazine Group : Found in the target compound and azetidione derivatives (), this group improves solubility and CNS penetration .
- Indole Motifs : The indole-3-yl group in the target compound differs from indole-2-carbonyl in , which targets serotonin receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
